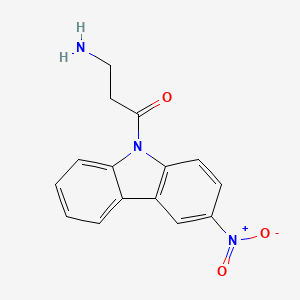
3-Amino-1-(3-nitro-9H-carbazol-9-YL)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-1-(3-nitro-9H-carbazol-9-YL)propan-1-one is a complex organic compound that features a carbazole moiety. Carbazole derivatives are known for their diverse applications in organic electronics, photochemistry, and medicinal chemistry due to their unique structural and electronic properties .
Métodos De Preparación
The synthesis of 3-Amino-1-(3-nitro-9H-carbazol-9-YL)propan-1-one typically involves multi-step organic reactions. One common method is the nitration of carbazole followed by amination and subsequent coupling with a propanone derivative. Industrial production methods often involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Análisis De Reacciones Químicas
3-Amino-1-(3-nitro-9H-carbazol-9-YL)propan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents such as sodium borohydride or catalytic hydrogenation.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group, using reagents like alkyl halides.
Aplicaciones Científicas De Investigación
3-Amino-1-(3-nitro-9H-carbazol-9-YL)propan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and polymers.
Biology: The compound is utilized in the study of enzyme interactions and as a fluorescent probe in biological assays.
Mecanismo De Acción
The mechanism of action of 3-Amino-1-(3-nitro-9H-carbazol-9-YL)propan-1-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The carbazole moiety can intercalate with DNA, affecting its replication and transcription .
Comparación Con Compuestos Similares
3-Amino-1-(3-nitro-9H-carbazol-9-YL)propan-1-one can be compared with other carbazole derivatives such as:
Tetrakis(9H-carbazol-9-yl)benzene-1,3-dicarbonitrile: Known for its use in organic photocatalysis.
3-Amino-9-ethylcarbazole: Utilized in immunohistochemistry and as a chromogen.
2,4,6-Tri(9H-carbazol-9-yl)-1,3,5-triazine: Employed in optoelectronic applications.
Each of these compounds has unique properties and applications, making them valuable in different fields of research and industry.
Propiedades
Número CAS |
83277-50-3 |
|---|---|
Fórmula molecular |
C15H13N3O3 |
Peso molecular |
283.28 g/mol |
Nombre IUPAC |
3-amino-1-(3-nitrocarbazol-9-yl)propan-1-one |
InChI |
InChI=1S/C15H13N3O3/c16-8-7-15(19)17-13-4-2-1-3-11(13)12-9-10(18(20)21)5-6-14(12)17/h1-6,9H,7-8,16H2 |
Clave InChI |
RVAMCLDDULSLMD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=C(N2C(=O)CCN)C=CC(=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



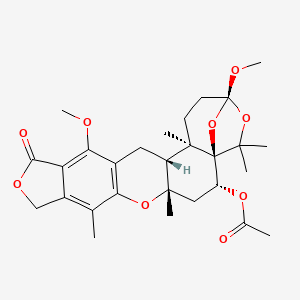
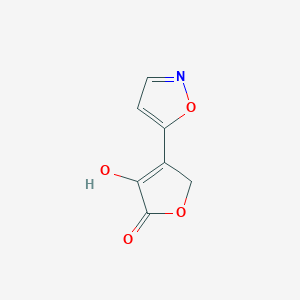
![Imidazo[5,1-d][1,2,3,5]tetrazine](/img/structure/B14408598.png)
![1-[ethyl(nitroso)amino]ethyl N,N-diethylcarbamodithioate](/img/structure/B14408601.png)
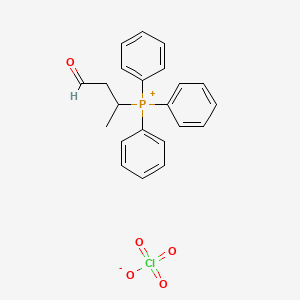
![5-Chloro-2-{[(naphthalen-2-yl)oxy]methoxy}pyrimidine](/img/structure/B14408618.png)
![4-[2-(Methanesulfonyl)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B14408623.png)
![1-Hydroxy-4-[(3-methyl-1-phenyl-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1H-pyrazol-5-yl)oxy]-N-[2-(tetradecyloxy)phenyl]naphthalene-2-carboxamide](/img/structure/B14408624.png)
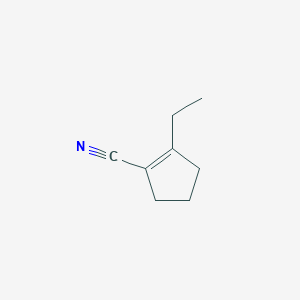
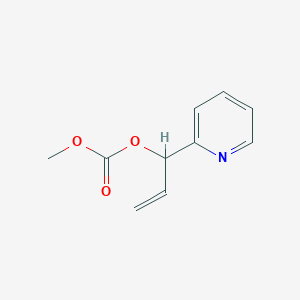
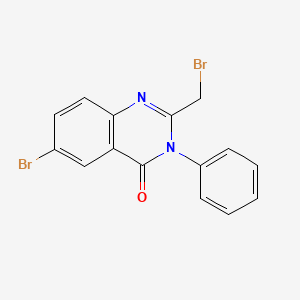

![4-{(E)-[4-(Octadecyloxy)phenyl]diazenyl}benzene-1-sulfonamide](/img/structure/B14408646.png)
